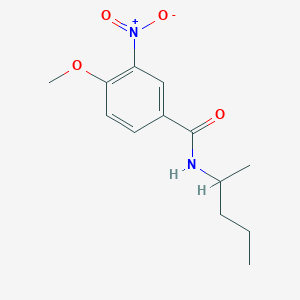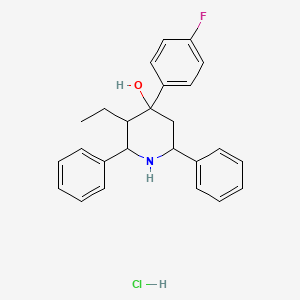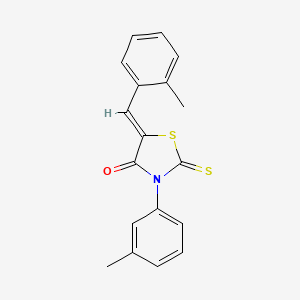![molecular formula C22H26FN3O3 B5046126 methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate](/img/structure/B5046126.png)
methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, introduction of the fluorophenyl group, and attachment of the methylpyridinyl moiety. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.
Attachment of the Methylpyridinyl Moiety: This can be accomplished through coupling reactions, such as amide bond formation, using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising efficiency.
Purification Techniques: Utilizing methods such as crystallization, chromatography, and distillation to obtain the desired product in high purity.
Process Optimization: Fine-tuning reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, particularly at the pyrrolidine ring or the methyl groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Pharmacology: Researchers can study its pharmacokinetics and pharmacodynamics to understand its effects on biological systems.
Materials Science: The unique structural features of this compound may make it useful in the design of novel materials with specific properties.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.
作用機序
The mechanism of action of methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity, while the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl (2S,4S,6S,12bR)-2-(benzylamino)-4-(2-fluorophenyl)-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine-6-carboxylate
- (2-Fluorophenyl)[(2S,3R)-2-(hydroxymethyl)-1-(methylsulfonyl)-3-phenyl-1,6-diazaspiro[3.3]hept-6-yl]methanone
Uniqueness
Methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the fluorophenyl group and the pyrrolidine ring distinguishes it from other similar compounds, potentially offering different biological activities and chemical properties.
特性
IUPAC Name |
methyl (2S,4S,5R)-5-(2-fluorophenyl)-1-methyl-4-[2-(6-methylpyridin-2-yl)ethylcarbamoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3/c1-14-7-6-8-15(25-14)11-12-24-21(27)17-13-19(22(28)29-3)26(2)20(17)16-9-4-5-10-18(16)23/h4-10,17,19-20H,11-13H2,1-3H3,(H,24,27)/t17-,19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYMELCTLNCZHU-IHPCNDPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CCNC(=O)C2CC(N(C2C3=CC=CC=C3F)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)CCNC(=O)[C@H]2C[C@H](N([C@H]2C3=CC=CC=C3F)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-3-[4-(DIMETHYLAMINO)PHENYL]-N-[2-(MORPHOLIN-4-YL)ETHYL]-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE](/img/structure/B5046048.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5046049.png)
![1-(4-Methylphenyl)-3-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5046079.png)

![1-methyl-3-(3-nitrophenyl)benzo[f]quinoline hydrochloride](/img/structure/B5046099.png)
![1-propyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B5046101.png)

![3-[(1-benzyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5046112.png)
![N-[2-NITRO-5-(1-PYRROLIDINYL)PHENYL]-N-PHENETHYLAMINE](/img/structure/B5046119.png)
![2-Bromo-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol](/img/structure/B5046130.png)
![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5046132.png)


![5-({[4-(4-bromophenoxy)phenyl]amino}methylene)-1,3-dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5046151.png)
